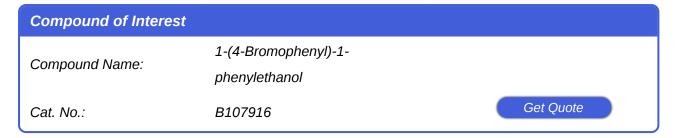


Comparative Spectroscopic Analysis of 1-(4-Bromophenyl)-1-phenylethanol and Structural Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for **1-(4-Bromophenyl)-1- phenylethanol** and its structural analogs, 1,1-diphenylethanol and 1-(4-chlorophenyl)-1phenylethanol. Due to the limited availability of public spectral data for **1-(4-Bromophenyl)-1- phenylethanol**, this guide focuses on presenting the available data for the aforementioned alternatives to aid in spectroscopic cross-referencing and characterization.

Data Presentation

The following tables summarize the key spectral data for 1,1-diphenylethanol and 1-(4-chlorophenyl)-1-phenylethanol.

Table 1: ¹H NMR Spectral Data



Compound	Solvent	Chemical Shift (δ) ppm
1,1-diphenylethanol	Not specified	1.87 (3H, s), 5.52 (1H, s), 7.2 (2H, t), 7.31 (4H, dd), 7.46 (4H, d)[1][2]
1-(4-chlorophenyl)-1- phenylethanol	CDCl3	1.94 (s, 3H), 2.17 (s, 1H, exchangeable with D ₂ O), 7.23-7.42 (m, 9H)[3]

Table 2: 13C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
1,1-diphenylethanol	Not specified	Data available, specific shifts not detailed in search results. [4][5]
1-(4-chlorophenyl)-1- phenylethanol	Not specified	Predicted data available.[6]

Table 3: IR Spectral Data

Compound	Technique	Key Peaks (cm⁻¹)
1,1-diphenylethanol	Not specified	Data available, specific peaks not detailed in search results. [7][8][9]
1-(4-chlorophenyl)-1- phenylethanol	Membrane	3414, 3061, 2978, 2927, 2859, 1597, 1489, 1449, 1394[3]

Table 4: Mass Spectrometry Data



Compound	Ionization Method	Key m/z Values
1,1-diphenylethanol	EI-B	183, 105, 77, 43, 198[5][10]
1-(4-chlorophenyl)-1- phenylethanol	Not specified	215, 217 [(M+1)-H ₂ O, (M+3)- H ₂ O][3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount of the solid sample with dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- · Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.



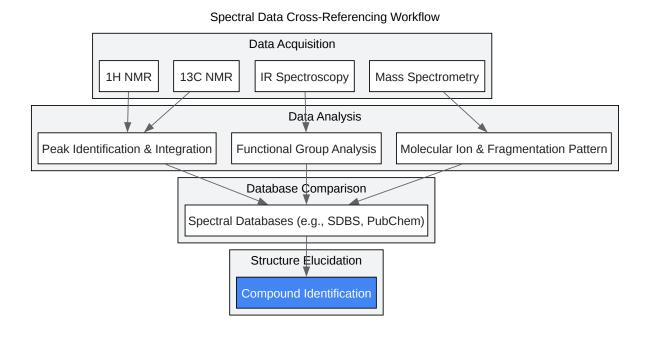
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions to generate a mass spectrum.

Visualization

The following diagram illustrates a typical workflow for the cross-referencing of spectral data for compound identification.





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Caption: Workflow for compound identification using spectral data.

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